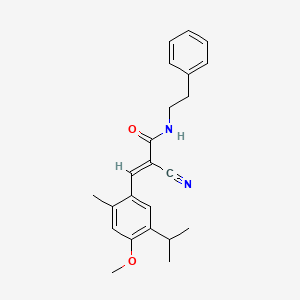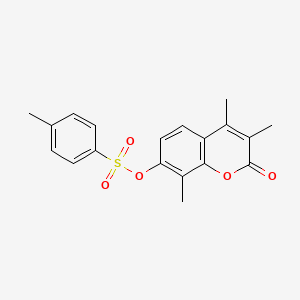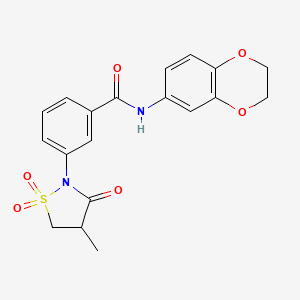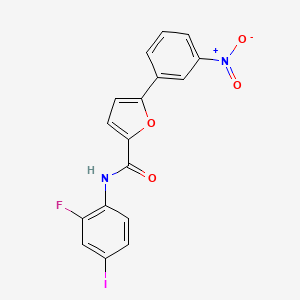
2-cyano-3-(5-isopropyl-4-methoxy-2-methylphenyl)-N-(2-phenylethyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyano-3-(5-isopropyl-4-methoxy-2-methylphenyl)-N-(2-phenylethyl)acrylamide, also known as IMMA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. The compound is a member of the acrylamide family and has been found to exhibit a range of biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
2-cyano-3-(5-isopropyl-4-methoxy-2-methylphenyl)-N-(2-phenylethyl)acrylamide has been found to have a range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that 2-cyano-3-(5-isopropyl-4-methoxy-2-methylphenyl)-N-(2-phenylethyl)acrylamide has the potential to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for the development of new cancer therapies. Additionally, 2-cyano-3-(5-isopropyl-4-methoxy-2-methylphenyl)-N-(2-phenylethyl)acrylamide has been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Mecanismo De Acción
The mechanism of action of 2-cyano-3-(5-isopropyl-4-methoxy-2-methylphenyl)-N-(2-phenylethyl)acrylamide is not fully understood, but studies have shown that it acts as a potent inhibitor of tubulin polymerization. Tubulin is a protein that plays a critical role in cell division, and the inhibition of tubulin polymerization can lead to cell cycle arrest and apoptosis. Additionally, 2-cyano-3-(5-isopropyl-4-methoxy-2-methylphenyl)-N-(2-phenylethyl)acrylamide has been found to inhibit the activity of certain enzymes involved in the inflammatory response, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
2-cyano-3-(5-isopropyl-4-methoxy-2-methylphenyl)-N-(2-phenylethyl)acrylamide has been found to have a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, 2-cyano-3-(5-isopropyl-4-methoxy-2-methylphenyl)-N-(2-phenylethyl)acrylamide has been found to have antioxidant properties, which may help protect cells from oxidative damage. Additionally, 2-cyano-3-(5-isopropyl-4-methoxy-2-methylphenyl)-N-(2-phenylethyl)acrylamide has been found to have analgesic properties, making it a potential treatment for pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-cyano-3-(5-isopropyl-4-methoxy-2-methylphenyl)-N-(2-phenylethyl)acrylamide in lab experiments is its potency. 2-cyano-3-(5-isopropyl-4-methoxy-2-methylphenyl)-N-(2-phenylethyl)acrylamide has been found to be a highly effective inhibitor of tubulin polymerization, making it a valuable tool for studying the cell cycle and apoptosis. Additionally, 2-cyano-3-(5-isopropyl-4-methoxy-2-methylphenyl)-N-(2-phenylethyl)acrylamide has been found to have low toxicity, making it a safer alternative to other tubulin inhibitors. However, one limitation of using 2-cyano-3-(5-isopropyl-4-methoxy-2-methylphenyl)-N-(2-phenylethyl)acrylamide in lab experiments is its complex synthesis process, which can be time-consuming and require specialized equipment.
Direcciones Futuras
There are several potential future directions for research on 2-cyano-3-(5-isopropyl-4-methoxy-2-methylphenyl)-N-(2-phenylethyl)acrylamide. One area of research is the development of new cancer therapies based on 2-cyano-3-(5-isopropyl-4-methoxy-2-methylphenyl)-N-(2-phenylethyl)acrylamide. Studies have shown that 2-cyano-3-(5-isopropyl-4-methoxy-2-methylphenyl)-N-(2-phenylethyl)acrylamide has the potential to inhibit the growth of a range of cancer cells, making it a promising candidate for the development of new cancer treatments. Additionally, research on the anti-inflammatory properties of 2-cyano-3-(5-isopropyl-4-methoxy-2-methylphenyl)-N-(2-phenylethyl)acrylamide may lead to the development of new treatments for inflammatory diseases. Finally, further research on the biochemical and physiological effects of 2-cyano-3-(5-isopropyl-4-methoxy-2-methylphenyl)-N-(2-phenylethyl)acrylamide may uncover new applications for this compound in a range of fields.
Métodos De Síntesis
2-cyano-3-(5-isopropyl-4-methoxy-2-methylphenyl)-N-(2-phenylethyl)acrylamide can be synthesized using a multi-step process that involves the reaction of 4-methoxy-5-isopropyl-2-methylphenol with 2-bromoethylamine hydrobromide to form an intermediate product. This intermediate is then reacted with 2-phenylethylamine to form the final product, 2-cyano-3-(5-isopropyl-4-methoxy-2-methylphenyl)-N-(2-phenylethyl)acrylamide. The synthesis of 2-cyano-3-(5-isopropyl-4-methoxy-2-methylphenyl)-N-(2-phenylethyl)acrylamide is a complex process that requires careful attention to detail and strict adherence to safety protocols.
Propiedades
IUPAC Name |
(E)-2-cyano-3-(4-methoxy-2-methyl-5-propan-2-ylphenyl)-N-(2-phenylethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c1-16(2)21-14-19(17(3)12-22(21)27-4)13-20(15-24)23(26)25-11-10-18-8-6-5-7-9-18/h5-9,12-14,16H,10-11H2,1-4H3,(H,25,26)/b20-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTANFVFWTJMXCJ-DEDYPNTBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C=C(C#N)C(=O)NCCC2=CC=CC=C2)C(C)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1/C=C(\C#N)/C(=O)NCCC2=CC=CC=C2)C(C)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![11-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5089186.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(3,5-dichlorophenyl)ethanediamide](/img/structure/B5089209.png)
![3-methyl-5-{[1-(2-nitrobenzyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5089213.png)
![isopropyl (9-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetate](/img/structure/B5089220.png)
![N-cyclopentyl-1-[(2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5089227.png)



![5-[5-bromo-2-(2-phenoxyethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5089260.png)
![N-{4-[(dimethylamino)sulfonyl]phenyl}cyclobutanecarboxamide](/img/structure/B5089276.png)
![1-[(2,5-dimethylphenyl)sulfonyl]-N-1,3,4-thiadiazol-2-yl-4-piperidinecarboxamide](/img/structure/B5089280.png)
![4-[benzyl(methylsulfonyl)amino]-N-{2-[(4-methylphenyl)thio]ethyl}benzamide](/img/structure/B5089287.png)
